molecular formula C8H7N5S2 B11550667 2,4-Diamino-6-(methylsulfanyl)thieno[3,2-d]pyrimidine-7-carbonitrile

2,4-Diamino-6-(methylsulfanyl)thieno[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11550667
M. Wt: 237.3 g/mol
InChI Key: OKZPACKGVPKZMC-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(methylsulfanyl)thieno[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrimidine ring, and functional groups such as amino, methylsulfanyl, and carbonitrile

Preparation Methods

The synthesis of 2,4-Diamino-6-(methylsulfanyl)thieno[3,2-d]pyrimidine-7-carbonitrile typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Chemical Reactions Analysis

2,4-Diamino-6-(methylsulfanyl)thieno[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-(methylsulfanyl)thieno[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2,4-Diamino-6-(methylsulfanyl)thieno[3,2-d]pyrimidine-7-carbonitrile can be compared with other thienopyrimidine derivatives, such as:

    Thieno[3,4-b]pyridine derivatives: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms.

    Thieno[2,3-d]pyrimidine derivatives:

Properties

Molecular Formula

C8H7N5S2

Molecular Weight

237.3 g/mol

IUPAC Name

2,4-diamino-6-methylsulfanylthieno[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C8H7N5S2/c1-14-7-3(2-9)4-5(15-7)6(10)13-8(11)12-4/h1H3,(H4,10,11,12,13)

InChI Key

OKZPACKGVPKZMC-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(S1)C(=NC(=N2)N)N)C#N

Origin of Product

United States

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